Welcome to the BenchChem Online Store!
molecular formula C6H5BrO2S B8767678 5-(bromomethyl)-2-thiophenecarboxylic acid CAS No. 63273-26-7

5-(bromomethyl)-2-thiophenecarboxylic acid

Cat. No. B8767678
M. Wt: 221.07 g/mol
InChI Key: JTYIXEKOTAUGGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05985858

Procedure details

In 840 ml of carbon tetrachloride were suspended 100 g of 5-methyl-2-thiophenecarboxylic acid, 125.2 g of N-bromosuccinimide and 7 g of benzoyl peroxide. The suspension was heated to 90° C. with vigorous agitation. After the reaction started, the reaction temperature was raised to 100° C. and agitation was continued for 2 hours at the same temperature. The reaction mixture was cooled to 0° C., and 500 ml of n-hexane was added thereto. Precipitated crystals were collected by filtration and washed with 100 ml of n-hexane. The obtained crude crystals were suspended in 2 of water and the suspension was stirred at room temperature for 10 minutes. The suspended crystals were collected again by filtration and washed with 200 ml of water. The obtained crystals were recrystallized from ethanol-water to give 84 g of the desired 5-bromomethyl-2-thiophenecarboxylic acid as colorless crystals.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
125.2 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
840 mL
Type
solvent
Reaction Step Five
Quantity
7 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][C:5]([C:7]([OH:9])=[O:8])=[CH:4][CH:3]=1.[Br:10]N1C(=O)CCC1=O.CCCCCC.O>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:10][CH2:1][C:2]1[S:6][C:5]([C:7]([OH:9])=[O:8])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CC1=CC=C(S1)C(=O)O
Step Two
Name
Quantity
125.2 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
840 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Six
Name
Quantity
7 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the suspension was stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction temperature was raised to 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
Precipitated crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with 100 ml of n-hexane
CUSTOM
Type
CUSTOM
Details
The obtained crude crystals
FILTRATION
Type
FILTRATION
Details
The suspended crystals were collected again by filtration
WASH
Type
WASH
Details
washed with 200 ml of water
CUSTOM
Type
CUSTOM
Details
The obtained crystals were recrystallized from ethanol-water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCC1=CC=C(S1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 84 g
YIELD: CALCULATEDPERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.